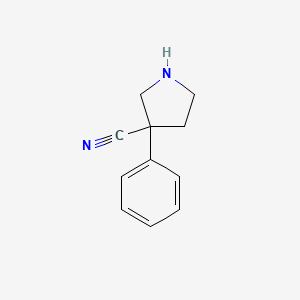

3-Phenylpyrrolidine-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-phenylpyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C11H12N2/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h1-5,13H,6-7,9H2 |

InChI Key |

DAZIZRRBQTVAJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

The Pyrrolidine Ring System: a Cornerstone in Chemical and Medical Science

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and vital scaffold in the world of chemistry. tandfonline.comnih.govwisdomlib.org Its prevalence stems from its unique structural and chemical properties that make it an ideal building block for a diverse array of molecules. nih.govfrontiersin.org

Foundational Significance in Organic and Medicinal Chemistry:

The pyrrolidine ring's non-planar, puckered structure provides a three-dimensional framework that is crucial for creating molecular diversity. nih.govunipa.it This is a significant advantage over flat, aromatic ring systems, as it allows for a more thorough exploration of the three-dimensional space that is critical for biological interactions. nih.gov The stereochemistry of the pyrrolidine ring, with its potential for multiple chiral centers, further enhances its utility in designing molecules with specific biological activities. nih.govnih.gov The spatial arrangement of substituents on the ring can dramatically influence how a molecule binds to its biological target, making stereochemistry a key consideration in drug design. nih.gov

The nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, properties that are often essential for a molecule's biological function. nih.gov This nitrogen can participate in hydrogen bonding and other interactions with biological macromolecules, such as enzymes and receptors. researchgate.net The pyrrolidine scaffold is found in a wide range of natural products, including many alkaloids with potent biological activities. researchgate.net It is also a key component in numerous synthetic drugs, highlighting its importance in medicinal chemistry. wikipedia.orgresearchgate.net The versatility of the pyrrolidine ring allows for extensive modifications at various positions, enabling chemists to fine-tune the pharmacological properties of a molecule to optimize its efficacy and selectivity. tandfonline.com

The pyrrolidine framework is a key feature in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological effects. These include:

Anticancer tandfonline.comresearchgate.net

Antidiabetic tandfonline.com

Antimicrobial researchgate.net

Antiviral nih.gov

Anti-inflammatory researchgate.net

Anticonvulsant nih.gov

Antioxidant nih.gov

The Phenyl and Nitrile Substructures: Enhancing Molecular Capabilities

The presence of both a phenyl group and a nitrile group on the pyrrolidine (B122466) scaffold of 3-Phenylpyrrolidine-3-carbonitrile significantly influences its chemical properties and potential applications. These two functional groups are widely utilized in medicinal chemistry to modulate a molecule's behavior.

The Phenyl Group's Role in Molecular Design:

The phenyl group, a six-carbon aromatic ring, is a common feature in many organic compounds, both natural and synthetic. wikipedia.org In drug design, the phenyl group is often incorporated to:

Provide a rigid scaffold: The planar and rigid nature of the phenyl ring can help to properly orient other functional groups for optimal interaction with a biological target.

Act as a platform for further functionalization: The phenyl ring can be readily modified with various substituents to alter the electronic and steric properties of the molecule, a common strategy in lead optimization. youtube.com

While phenyl groups are prevalent in pharmaceuticals, they can sometimes contribute to poor physicochemical properties, such as low solubility. nih.govrsc.org Medicinal chemists often seek to find a balance or use bioisosteres—substituents with similar properties—to optimize a drug's profile. nih.govrsc.org

The Nitrile Group's Contribution to Reactivity and Drug Design:

The nitrile group (-C≡N) is a versatile functional group with a growing importance in drug discovery. numberanalytics.comnih.gov Its unique electronic properties and reactivity make it a valuable tool for medicinal chemists. numberanalytics.com

Key contributions of the nitrile group include:

Modulation of Physicochemical Properties: The nitrile group is polar and can participate in hydrogen bonding, which can influence a molecule's solubility and ability to cross biological membranes. researchgate.netnih.gov Its incorporation can lead to improved pharmacokinetic profiles. nih.govrsc.org

Bioisosteric Replacement: The linear geometry and electronic nature of the nitrile group allow it to act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. researchgate.net This can be a useful strategy to improve a compound's metabolic stability or to fine-tune its binding to a target. researchgate.net

Chemical Reactivity: The nitrile group can be chemically transformed into other important functional groups, such as amines and carboxylic acids, providing a handle for further synthetic modifications. numberanalytics.com

Covalent Inhibition: In some cases, the nitrile group can act as an electrophilic "warhead," forming a covalent bond with a target protein. rsc.org This can lead to potent and long-lasting inhibition. rsc.org

Over 60 small molecule drugs containing a cyano group are currently on the market, a testament to the broad utility of this functional group in medicinal chemistry. rsc.org

The Research Landscape of 3 Phenylpyrrolidine 3 Carbonitrile and Its Analogs: a Rationale for Investigation

Strategic Approaches to the Pyrrolidine Core with Phenyl and Nitrile Functionalities

The construction of the pyrrolidine ring is a cornerstone of many synthetic endeavors. Various methods have been developed to afford this heterocyclic system, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

Multicomponent Reaction (MCR) Strategies for Pyrrolidine Ring Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, offer an efficient and atom-economical approach to complex molecules. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized pyrrolidines.

One notable example is the silver(I)-catalyzed asymmetric [C+NC+CC] coupling process, which provides access to structurally diverse pyrrolidines in a single step. organic-chemistry.org This three-component reaction allows for the controlled development of stereochemistry. Dirhodium(II) salts have also been shown to catalyze the three-component assembly of an imine, diazoacetonitrile, and an activated alkyne to yield substituted 1,2-diarylpyrroles, which can be precursors to pyrrolidines. nih.gov Copper(I) salts can also catalyze the three-component reaction of an α-diazo ester, an imine, and various alkenes or alkynes to produce substituted pyrrolidines with high diastereoselectivity. figshare.com

A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne has been reported to produce α-cyanopyrrolidines with good regioselectivity. nih.gov Furthermore, MCRs involving 2,3-diketoesters, anilines, and enaminones have been developed to access polysubstituted pyrroles, which can be subsequently reduced to the corresponding pyrrolidines. wikipedia.org

Cycloaddition Reactions for Stereocontrolled Pyrrolidine Synthesis

[3+2] Cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, represent one of the most powerful and versatile methods for the stereocontrolled synthesis of pyrrolidines. acs.orgmappingignorance.org This approach allows for the generation of multiple stereocenters in a single step with a high degree of regio- and stereocontrol. nih.govacs.org

Azomethine ylides, often generated in situ, react with a wide range of dipolarophiles to afford functionalized pyrrolidines. acs.orgresearchgate.net The stereochemical outcome of these reactions can be influenced by the choice of catalyst, with both copper(I) and silver(I) systems being effective. mappingignorance.org For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been extensively studied and provides access to a diverse range of stereochemical patterns in enantioselective pyrrolidine synthesis. acs.org The use of chiral N-tert-butanesulfinylazadienes as dipolarophiles in reactions with azomethine ylides allows for the diastereoselective synthesis of densely substituted pyrrolidines. nih.govresearchgate.net

The substrate scope of this reaction is broad, and it has been successfully applied to the synthesis of various pyrrolidine derivatives, including those with fluorine substituents. nih.gov The development of novel azomethine ylide precursors and chiral catalysts has further expanded the utility of this methodology for the synthesis of complex, biologically relevant molecules. acs.org

| Catalyst System | Dipolarophile | Key Feature | Reference |

| Silver(I) | Various Alkenes | Asymmetric [C+NC+CC] coupling | organic-chemistry.org |

| Copper(I) | Fluorostyrenes | Synthesis of fluoropyrrolidines | nih.gov |

| Silver(I) | Chiral N-tert-butanesulfinylazadienes | Diastereoselective synthesis | nih.govresearchgate.net |

| Dirhodium(II) | Activated Alkynes | Synthesis of pyrrole (B145914) precursors | nih.gov |

Alternative Annulation and Ring-Closing Methodologies

Beyond MCRs and cycloadditions, other ring-forming strategies are valuable for the synthesis of the pyrrolidine core.

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the construction of various heterocyclic compounds, including pyrrolidines. thieme-connect.com The ring-closing enyne metathesis (RCEM) of substrates containing a basic or nucleophilic nitrogen atom provides a direct route to pyrrolidine derivatives under mild conditions, often without the need for ethylene (B1197577) gas. organic-chemistry.orgacs.orgnih.govacs.org This atom-economical process utilizes ruthenium catalysts, such as Grubbs' first and second-generation catalysts, to facilitate the cyclization of acyclic enyne precursors. acs.org

Aza-Robinson Annulation offers a pathway to fused bicyclic amides, which can be precursors to substituted pyrrolidines. nih.gov This strategy involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol-type condensation. wikipedia.orgnih.govmasterorganicchemistry.com

Ring Contraction of Pyridines presents an alternative approach to the pyrrolidine skeleton. A photo-promoted ring contraction of pyridines with silylborane has been developed to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov These products can serve as versatile building blocks for further functionalization.

Targeted Functionalization and Derivatization Approaches

Once the pyrrolidine ring is formed, or during its construction, the introduction of the phenyl and nitrile groups at the C3 position is a critical step in the synthesis of this compound.

Regioselective Introduction of Phenyl Substituents

The introduction of a phenyl group at a specific position of the pyrrolidine ring can be achieved through various methods.

Palladium-catalyzed C-H arylation has become a powerful tool for the direct functionalization of C-H bonds. acs.orgresearchgate.netnih.govacs.org By using a directing group at the C3 position of the pyrrolidine ring, such as an aminoquinoline auxiliary, it is possible to achieve regio- and stereoselective arylation at the C4 position. acs.orgresearchgate.netnih.gov While this method has been primarily demonstrated for C4 arylation, modifications to the directing group and reaction conditions could potentially be adapted for C3 functionalization. Iterative δ C–H arylation and δ C–H amination strategies have also been developed for the synthesis of functionalized pyrrolidines. researchgate.net

Synthesis from Phenyl-Substituted Precursors is another common strategy. For instance, 3-phenylpyrrolidine can be synthesized through the [4+2] cycloaddition of nitrostyrene (B7858105) and a vinyl ether, followed by reduction. sci-hub.se Ring-closing metathesis of an appropriately substituted diallylamine (B93489) can also lead to N-protected 3-phenyl-3-pyrrolines, which can then be reduced to the corresponding pyrrolidine. thieme-connect.com Additionally, a one-pot photo-enzymatic cascade process has been developed for the enantioselective C(sp3)–H functionalization of saturated N-heterocyclic scaffolds to produce α-functionalized phenylpyrrolidines. rsc.org

| Method | Key Reagents/Catalysts | Outcome | Reference |

| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Aminoquinoline auxiliary | Regio- and stereoselective C4-arylation | acs.orgnih.gov |

| [4+2] Cycloaddition | Nitrostyrene, Chiral vinyl ether, Lewis acid | Diastereoselective synthesis of 3-phenylpyrrolidine precursor | sci-hub.se |

| Ring-Closing Metathesis | Grubbs' catalyst | Synthesis of N-protected 3-phenyl-3-pyrrolines | thieme-connect.com |

| Photo-enzymatic Cascade | Ni/PC photocatalyst, Engineered carbene transferase | Enantioselective synthesis of α-functionalized phenylpyrrolidines | rsc.org |

Cyanation Reactions for Nitrile Group Incorporation

The introduction of the nitrile group is a crucial step in the synthesis of the target compound.

Direct Cyanation of Pyrrolidine Derivatives can be achieved through several methods. Palladium-catalyzed cyanation of aryl halides is a well-established method for introducing a cyano group. nih.govrsc.org While typically applied to aryl systems, similar catalytic systems could potentially be adapted for the cyanation of 3-halopyrrolidines. The use of non-metallic cyano-group sources is also an area of active research. nih.govorganic-chemistry.org An electrochemical method for the α-cyanation of secondary piperidines has been reported, which proceeds via dehydrogenation to a cyclic imine followed by cyanide addition. nih.gov A similar strategy could be envisioned for pyrrolidines.

Tandem Reactions that incorporate the cyano group during the ring-forming process are highly efficient. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence of a primary amine-tethered alkyne directly yields α-cyanopyrrolidines. nih.gov

Synthesis from Precursors Bearing a Cyano Group is another viable approach. For instance, 4-cyano-pyrrolidin-3-ones are useful precursors for the synthesis of various pyrrolidine derivatives. ekb.eg Additionally, the Strecker amino acid synthesis, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, can be used to generate α-aminonitriles. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgnih.gov A suitably functionalized pyrrolidinone could undergo a Strecker-type reaction to introduce the amino and cyano groups at the 3-position, with the amino group being a potential precursor to the phenyl group via subsequent reactions.

Chiral Auxiliary and Asymmetric Catalysis in Stereoselective Synthesis

The creation of specific stereoisomers of pyrrolidine derivatives is crucial for their biological function. Stereoselective synthesis, which includes the use of chiral auxiliaries and asymmetric catalysis, provides a powerful means to achieve high enantiomeric purity.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. One notable example involves the diastereoselective additions of Grignard reagents to chiral imines derived from (R)-phenylglycinol to produce chiral (R)-benzylamines, which are precursors to 2,5-disubstituted pyrrolidines. acs.org This method demonstrates how a removable chiral group can effectively direct the formation of a desired stereocenter.

Asymmetric catalysis , where a small amount of a chiral catalyst generates a large amount of a chiral product, is a highly efficient strategy. Organocatalysis, a sub-field of asymmetric catalysis, has proven effective in the synthesis of pyrrolidine structures. For instance, organocatalytic asymmetric cascade reactions have been developed to produce highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org One such method utilizes a Cinchonidine-derived bifunctional amino-squaramide catalyst to facilitate the reaction between N-Tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone, resulting in products with high enantio- and diastereoselectivities. rsc.org

Furthermore, domino reactions catalyzed by secondary amines have been employed for the asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones, which are structural analogs. These reactions can proceed with excellent diastereoselectivities (>20:1) and good to excellent enantioselectivities (60–96% ee). nih.gov

Metal-based catalysts have also been instrumental. Rhodium(II)-catalyzed asymmetric nitrene C–H insertion has been used for the synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbons. acs.org This demonstrates the power of catalytic C-H functionalization in building complex heterocyclic scaffolds.

The following table summarizes the key findings in the asymmetric synthesis of a pyrrolidine analog, highlighting the effectiveness of a specific catalytic system.

Table 1: Asymmetric Hydrogenation for Pyrrolidine Analog Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst | Substrate | Product | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Chiral DM-SEGPHOS-Ru(II) complex | β-keto-γ-lactam analog | β-hydroxy amide analog | 73% | 98% | >99% |

Data sourced from studies on the synthesis of key intermediates for fluoroquinolone antibiotics.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

To move from a laboratory-scale reaction to a viable synthetic process, optimization of reaction conditions is paramount. This involves systematically adjusting parameters such as the catalyst, solvent, base, temperature, and pressure to maximize product yield and selectivity while minimizing byproducts and reaction time. numberanalytics.com

The choice of catalyst is a critical starting point. In palladium-catalyzed reactions, for example, different palladium sources like PdCl₂(CH₃CN)₂, Pd(OAc)₂, and Pd(acac)₂ can exhibit vastly different efficiencies. researchgate.net A systematic evaluation might reveal that one catalyst provides a significantly higher yield in a shorter reaction time compared to others. For instance, in a study on the synthesis of functionalized furans, PdCl₂(CH₃CN)₂ was found to be the most effective catalyst, achieving a 94% yield in just 2 hours under optimized conditions. researchgate.net

The solvent and base system also plays a crucial role. The selection of an appropriate solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting reaction rates and selectivity. numberanalytics.com Similarly, the choice of base can be critical; in some syntheses, a strong base like sodium hydride (NaH) might lead to the highest yield, whereas in other cases, a milder base like potassium carbonate (K₂CO₃) may be sufficient or even preferable to avoid side reactions. researchgate.net

Temperature is another key variable. While higher temperatures often increase the reaction rate, they can also lead to the formation of undesired byproducts or catalyst degradation. numberanalytics.com Therefore, finding the optimal temperature is a balancing act to achieve a high yield of the desired product efficiently. One study on amidation showed that increasing the temperature from ambient to 150°C in the absence of a catalyst and base significantly increased the product yield from 3% to 32%. researchgate.net The subsequent addition of a catalyst and an optimized base further boosted the yield to 80%. researchgate.net

The tables below illustrate the impact of systematic optimization on reaction outcomes.

Table 2: Effect of Catalyst on Product Yield in a Model Reaction This table is interactive. Click on the headers to sort the data.

| Catalyst | Solvent | Base | Oxidant | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 2 | 94 |

| Pd(OAc)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 6 | 80 |

| Pd(acac)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 6 | 63 |

Data adapted from a study on palladium-catalyzed one-pot synthesis. researchgate.net

Table 3: Optimization of an Amidation Reaction This table is interactive. Click on the headers to sort the data.

| Catalyst | Base | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| None | None | 150 | None | 32 |

| IPrPd(allyl)Cl | NaH | 150 | None | 80 |

| None | None | Ambient | Toluene | 3 |

| IPrPd(allyl)Cl | K₂CO₃ | 150 | None | 39 |

Data adapted from a study on the optimization of amidation conditions. researchgate.net

These examples underscore the importance of a methodical approach to optimizing reaction parameters. By carefully selecting and tuning the catalyst system, solvent, base, and temperature, chemists can significantly enhance the yield and selectivity of the synthesis of this compound and its analogs, making their production more efficient and cost-effective. numberanalytics.comresearchgate.net

Comprehensive Spectroscopic Techniques for Molecular Structure Determination

A suite of spectroscopic methods provides the necessary data to piece together the molecular framework of this compound derivatives. These techniques probe different aspects of the molecule's constitution, from the nuclear environment to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By combining one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete assignment of all proton and carbon signals can be achieved. doi.org

For a compound like this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons on the pyrrolidine ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the multiplicity of the signals (singlet, doublet, triplet, multiplet) reveals the number of adjacent protons, governed by coupling constants (J) measured in Hertz (Hz). rsc.org The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, including the characteristic signal for the nitrile carbon. rsc.orgtdx.cat

While specific spectral data for this compound is not extensively published, the expected signals can be predicted. Advanced 2D NMR techniques would be crucial to definitively link protons to their directly attached carbons (HSQC) and to map long-range (2-3 bond) correlations between protons and carbons (HMBC), confirming the connectivity of the phenyl group to the C3 position of the pyrrolidine ring, which also bears the nitrile group.

Table 1: Predicted NMR Data for this compound This table is predictive and illustrates the type of data obtained from NMR spectroscopy.

¹H NMR (Proton)| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.3 - 7.5 | Multiplet | 5H | Aromatic (Phenyl C-H) |

| ~ 3.0 - 3.6 | Multiplet | 4H | Pyrrolidine C2-H₂, C5-H₂ |

| ~ 2.2 - 2.6 | Multiplet | 2H | Pyrrolidine C4-H₂ |

¹³C NMR (Carbon-13)

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 138 - 142 | Phenyl C (quaternary) |

| ~ 125 - 129 | Phenyl CH (aromatic) |

| ~ 120 - 125 | Nitrile (C≡N) |

| ~ 45 - 55 | Pyrrolidine C2, C5 |

| ~ 40 - 45 | Pyrrolidine C3 (quaternary) |

| ~ 35 - 40 | Pyrrolidine C4 |

Vibrational spectroscopy, including FT-IR and Raman techniques, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com For this compound, FT-IR spectroscopy is particularly useful for identifying key bonds. A sharp, medium-intensity absorption band is expected in the range of 2260-2240 cm⁻¹ for the nitrile (C≡N) stretching vibration. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would typically appear as a medium-intensity band in the 3500-3300 cm⁻¹ region. Other characteristic bands include those for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

Studies on closely related compounds, such as rac-3-phenylpyrrolidine-2,5-dione, have utilized IR spectroscopy to characterize different polymorphic forms, where variations in hydrogen bonding are reflected in the N-H stretching region of the spectra. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for this compound This table is predictive and illustrates the key functional group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3500 - 3300 | Medium | N-H Stretch (amine) |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| 2990 - 2850 | Medium | Aliphatic C-H Stretch |

| 2260 - 2240 | Medium, Sharp | C≡N Stretch (nitrile) |

| 1600, 1475 | Medium-Weak | C=C Stretch (aromatic ring) |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl group. Benzene and its derivatives typically exhibit two main absorption bands arising from π→π* transitions. The more intense E2-band usually appears around 204 nm, and the less intense, vibrational-structured B-band appears around 254 nm. Substitution on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax) and an increase in intensity. Therefore, one would expect to observe absorption maxima for this compound in the ultraviolet region, confirming the presence of the aromatic ring.

Table 3: Predicted UV-Vis Absorption Data for this compound This table is predictive and based on the typical absorption of a substituted benzene chromophore.

| Predicted λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~ 250 - 270 | π → π* (B-band) | Phenyl ring |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with extremely high accuracy (typically to within 0.001 Daltons). This precision allows for the unambiguous determination of the elemental formula of a compound. rsc.org

The molecular formula for this compound is C₁₁H₁₂N₂. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) with the theoretically calculated mass.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂ |

| Calculated Exact Mass ([M]) | 172.100048 |

| Calculated Exact Mass ([M+H]⁺) | 173.107873 |

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

Detailed crystallographic studies have been performed on closely related analogs, such as 3-phenylpyrrolidine-2,5-dione (B1268348) (PPD). These studies have identified multiple polymorphic forms (different crystal packings of the same molecule), each with unique unit cell parameters and intermolecular interactions. rsc.org For instance, three polymorphs of rac-PPD have been characterized, exhibiting different numbers of molecules in the asymmetric unit (Z' = 1, 2, and 3). rsc.org

The crystal packing is often dominated by hydrogen bonds. In PPD, molecules form chains and layers through N-H···O hydrogen bonds between the imide groups. rsc.org In the structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, where the N-H group is absent, the packing is controlled by weaker C-H···O interactions and carbonyl-carbonyl interactions. nih.gov Such analyses would be equally crucial for understanding the solid-state behavior of this compound, where N-H···N interactions involving the nitrile group could be a key packing motif. Furthermore, for a chiral sample, X-ray diffraction of a single crystal can determine the absolute configuration of the stereocenter. acs.org

Table 5: Illustrative Crystallographic Data for Polymorphs of rac-3-Phenylpyrrolidine-2,5-dione (A related compound) Data sourced from CrystEngComm, 2019, 21, 6463-6472. rsc.org

| Parameter | Polymorph I | Polymorph II | Polymorph III |

|---|---|---|---|

| Crystal System | Orthorhombic | Monoclinic | Triclinic |

| Space Group | Pna2₁ | P2₁/c | P-1 |

| Z' | 1 | 2 | 3 |

| a (Å) | 10.730(2) | 10.978(2) | 8.875(2) |

| b (Å) | 8.240(2) | 15.659(3) | 11.238(2) |

| c (Å) | 9.870(2) | 10.518(2) | 14.155(3) |

| β (°) | 90 | 101.99(3) | 82.26(3) |

Chiroptical Spectroscopy for Enantiomeric Excess and Stereochemical Purity Determination

This compound possesses a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD), are essential for studying these chiral molecules. While UV-Vis spectroscopy measures light absorption, ECD measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional arrangement of atoms around the stereocenter.

The enantiomeric excess (ee) or purity of a chiral sample is often determined by separating the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC). nih.gov Once the enantiomers are separated, their absolute configuration can be determined. If a crystalline sample is obtained, single-crystal X-ray diffraction can establish the absolute configuration directly. acs.org Alternatively, the experimental ECD spectrum can be compared with a theoretically predicted spectrum calculated using quantum-chemical methods to assign the absolute configuration. The mirror-image relationship between the ECD spectra of two enantiomers serves as a confirmation of their enantiomeric nature. nih.gov These methods are crucial for the stereochemical characterization of any chiral derivative of 3-phenylpyrrolidine.

Computational Chemistry and Quantum Mechanical Investigations of 3 Phenylpyrrolidine 3 Carbonitrile

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. bldpharm.com It is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations would be foundational for understanding the molecule's stability, reactivity, and electronic characteristics. The theory's central principle is that all ground-state properties of a system can be determined from its electron density. bldpharm.com

Conformational Analysis and Potential Energy Surface (PES) Mapping

The structural flexibility of the pyrrolidine (B122466) ring and the presence of the phenyl substituent mean that 3-Phenylpyrrolidine-3-carbonitrile can exist in multiple conformations. A conformational analysis would be performed to identify the most stable three-dimensional arrangements of the atoms.

This process involves systematically rotating the rotatable bonds (such as the C-C bond connecting the phenyl and pyrrolidine rings) and calculating the energy of each resulting structure. The results are mapped onto a Potential Energy Surface (PES), where energy is plotted against the rotational angles. The points on the PES with the lowest energy correspond to the most stable conformers of the molecule. Identifying the global minimum on this surface is crucial, as it represents the molecule's ground state geometry, which is the basis for all further property calculations. While specific PES data for this compound is unavailable, studies on similar three-body systems demonstrate how these surfaces are constructed to understand interaction energies. nih.gov

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap typically suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis provides insights into the kinetic stability and chemical reactivity of the molecule. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the table below.

| Reactivity Index | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table represents the type of data that would be generated from an FMO analysis. Specific values for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular bonding interactions. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of lone pairs, core orbitals, and bonding/antibonding orbitals.

For this compound, NBO analysis would quantify the stabilization energies associated with hyperconjugative interactions. For instance, it could reveal interactions between the filled orbitals (donors), such as the lone pair on the nitrogen atom or the π-orbitals of the phenyl ring, and the empty (acceptor) antibonding orbitals within the molecule. These interactions, particularly the E(2) stabilization energies, provide a quantitative measure of intramolecular charge transfer and are crucial for understanding the molecule's electronic stability. sigmaaldrich.com

Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) Maps for Charge Distribution

A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using color-coding to indicate different charge regions.

Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas are neutral. For this compound, an MESP map would likely show a negative potential around the nitrile group (C≡N) and the π-system of the phenyl ring, identifying them as potential sites for electrophilic interaction. The hydrogen atoms, particularly the one on the pyrrolidine nitrogen, would likely show a positive potential. Such maps are invaluable for predicting how the molecule will interact with other molecules and biological targets. scbt.com

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman), and electronic transitions (UV-Visible). DFT calculations are commonly used to compute the vibrational spectra of molecules. The calculated frequencies for a molecule in its optimized ground state geometry can be compared with experimental data to validate the computational model. Often, calculated frequencies are scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical method. An analysis of the vibrational modes would assign specific frequencies to the stretching, bending, and torsional motions of different functional groups, such as the C≡N stretch, C-H stretches of the aromatic ring, and N-H stretch of the pyrrolidine.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. bldpharm.com This would help identify the λmax (wavelength of maximum absorption) and understand the nature of the electronic transitions (e.g., π→π* or n→π*). A close match between theoretical and experimental spectra would confirm the accuracy of the computed electronic structure.

Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry provides a powerful means to predict the NLO properties of a molecule. The key parameters are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These properties describe how the charge distribution of a molecule is distorted by an external electric field.

Molecules with large hyperpolarizability values often feature donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. In this compound, the phenyl group can act as a π-system, while the nitrile group is an electron-withdrawing group. DFT calculations could determine the values of α, β, and γ. A large calculated hyperpolarizability would suggest that this compound could be a candidate for NLO applications.

Lack of Publicly Available Thermochemical Data for this compound

A comprehensive search for computational and quantum mechanical investigations into the thermochemical properties of this compound has revealed a significant gap in the publicly available scientific literature. Specific data regarding its standard enthalpies, standard entropies, and heat capacities are not readily accessible in established chemical databases or published research.

Efforts to procure detailed research findings for the thermochemical analysis of this compound were unsuccessful. Consequently, the generation of data tables for its standard thermodynamic properties is not possible at this time. The determination of these fundamental thermochemical values, which are crucial for understanding the stability, reactivity, and energy requirements of chemical processes involving this compound, would necessitate dedicated experimental studies, such as calorimetry, or sophisticated computational chemistry calculations.

Without such empirical or theoretical data, a detailed discussion under the specified section of "Thermochemical Analysis: Standard Enthalpies, Entropies, and Heat Capacities" cannot be provided. Further research in the field of computational and experimental chemistry is required to establish these key physicochemical parameters for this compound.

Reactivity and Reaction Mechanisms of 3 Phenylpyrrolidine 3 Carbonitrile and Its Analogs

Mechanistic Pathways Governing Pyrrolidine (B122466) Ring Formation and Substituent Interconversions

The construction of the pyrrolidine ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to access this important heterocyclic scaffold. osaka-u.ac.jporganic-chemistry.org One of the most powerful and widely studied methods for synthesizing substituted pyrrolidines is the [3+2] cycloaddition reaction between azomethine ylides and various dipolarophiles, such as alkenes and alkynes. osaka-u.ac.jp This approach offers excellent control over the stereochemistry of the resulting pyrrolidine ring. rsc.org The stereoselectivity at positions 2 and 5 is influenced by the geometry of the azomethine ylide, while the relative orientation of substituents on the dipolarophile dictates the stereochemistry at positions 3 and 4, leading to either cis- or trans-substituted products. nih.gov

Intramolecular cyclization reactions represent another significant strategy for pyrrolidine ring synthesis. osaka-u.ac.jp These can involve the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jp Radical cyclizations have also emerged as a valuable tool for constructing the pyrrolidine ring system. acs.org

A more recent and innovative approach involves the photo-promoted ring contraction of readily available pyridines with silylborane. osaka-u.ac.jpbohrium.com This method proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate to furnish pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpbohrium.com

Once the pyrrolidine ring is formed, interconversions of substituents can be achieved through various reactions. For instance, in the synthesis of the antidiabetic drug Vildagliptin, a pyrrolidine nitrile intermediate is reacted with an amine to form the final product, demonstrating a key substituent interconversion. nih.gov

The mechanism of pyrrolidine ring formation can also be elucidated through computational studies. For example, density functional theory (DFT) calculations have been used to investigate the multi-step synthesis of pyrrolidinedione derivatives, which involves a Michael addition, a Nef-type rearrangement, and subsequent cyclization. researchgate.net

Chemical Transformations Involving the Nitrile Moiety

The nitrile group (C≡N) in 3-phenylpyrrolidine-3-carbonitrile is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this scaffold. numberanalytics.com The strong polarization of the C≡N bond, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack. openstax.org

Hydrolysis: Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids or their corresponding carboxylate salts. openstax.orgchemistrysteps.com The reaction proceeds through an initial conversion to an amide intermediate, which is then further hydrolyzed. chemistrysteps.compressbooks.pub In acid-catalyzed hydrolysis, the nitrogen atom is protonated, activating the triple bond for nucleophilic attack by water. chemistrysteps.compressbooks.pub Conversely, base-catalyzed hydrolysis begins with the direct nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemguide.co.uk This transformation occurs via two successive nucleophilic additions of hydride ions to the carbon-nitrogen triple bond. pressbooks.pubyoutube.com Milder reducing agents, such as DIBAL-H (diisobutylaluminium hydride), can selectively reduce nitriles to aldehydes. pressbooks.pubyoutube.com Another method for nitrile reduction involves catalytic hydrogenation using hydrogen gas in the presence of metal catalysts like palladium, platinum, or nickel. chemguide.co.uk

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile group to form ketones after hydrolysis of the intermediate imine anion. openstax.orgpressbooks.pub This reaction provides a valuable route for the formation of new carbon-carbon bonds. numberanalytics.com

Cycloaddition Reactions: Nitriles can also participate in cycloaddition reactions, such as [3+2] cycloadditions, to generate various heterocyclic compounds. numberanalytics.com

The reactivity of the nitrile group can be influenced by the presence of other functional groups within the molecule. For instance, the synthesis of novel pyrrolidine-3-carbonitrile (B51249) derivatives has been achieved through reactions with stabilized phosphorus ylides (Wittig-Horner reagents) and other organophosphorus compounds. ekb.eg

Stereoelectronic Effects and Their Influence on Chemical Reactivity and Selectivity

The stereochemistry of the pyrrolidine ring and its substituents plays a pivotal role in determining the reactivity and selectivity of this compound and its analogs. nih.gov The non-planar, puckered conformation of the five-membered ring, often described as an "envelope" or "twist" conformation, creates distinct axial and pseudo-axial, as well as equatorial and pseudo-equatorial positions for substituents. beilstein-journals.org This conformational preference is influenced by stereoelectronic effects, which are the interactions between the electronic properties of substituents and the stereochemistry of the molecule. beilstein-journals.org

The introduction of substituents, particularly electronegative atoms like fluorine, can significantly impact the conformational equilibrium of the pyrrolidine ring. beilstein-journals.org For example, the gauche effect, which describes the tendency of certain substituents to adopt a gauche conformation, can influence the puckering of the ring. beilstein-journals.org Furthermore, the anomeric effect, an n→σ* electron delocalization, can play a crucial role in stabilizing specific conformations, especially in isomers with α-substituents. beilstein-journals.org

In the context of reactions, the stereochemical arrangement of the starting materials can dictate the stereochemical outcome of the product. For instance, in 1,3-dipolar cycloaddition reactions to form pyrrolidines, the stereochemistry at positions 3 and 4 is directly correlated with the relative orientation of the substituents on the dipolarophile. nih.gov Similarly, kinetic studies on the reaction of aldehydes with chiral pyrrolidine-based catalysts have shown that different stereoisomers of the enamine intermediate lead to products with opposite stereochemistry. rsc.org The final enantioselectivity of the product depends on the equilibration rate between these enamine stereoisomers before they react with an electrophile. rsc.org

Conformational analysis of pyrrolidine derivatives, often aided by NMR spectroscopy and computational modeling, is essential for understanding these stereoelectronic effects. researchgate.netfrontiersin.orgresearchgate.net For example, studies on β-proline oligopeptides have shown that the Cγ-endo conformation of the pyrrolidine ring is more stable than the Cγ-exo pucker, and this preference significantly narrows the structural diversity of these molecules. frontiersin.org

Kinetic and Thermodynamic Aspects of Reactions Involving the Phenylpyrrolidine-carbonitrile Scaffold

The rates and equilibrium positions of reactions involving the 3-phenylpyrrolidine-carbonitrile scaffold are governed by both kinetic and thermodynamic factors. Understanding these aspects is crucial for optimizing reaction conditions and predicting product distributions.

Kinetics: The rate of a reaction is determined by the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. In the context of pyrrolidine synthesis, computational studies have been employed to determine the energy barriers for different steps in the reaction mechanism. For instance, in the synthesis of pyrrolidinedione derivatives, the deprotonated nitromethane (B149229) addition to coumarin (B35378) has an energy barrier of 21.7 kJ/mol. researchgate.net In another example, the cyclization step in the formation of a pyrrolidine ring from an indolamine intermediate was found to be the rate-limiting step. researchgate.net

Thermodynamic properties of the parent pyrrolidine molecule, such as its heat capacity and entropy, have been experimentally determined and theoretically modeled. acs.org These fundamental thermodynamic data contribute to a deeper understanding of the stability and reactivity of pyrrolidine-containing compounds. In radical cyclizations to form pyrrolidines, both kinetic and thermodynamic factors influence the regioselectivity of the ring closure. acs.org

Solvent and Catalyst Effects on Reaction Efficiency and Product Distribution

The choice of solvent and catalyst can profoundly impact the efficiency and outcome of reactions involving the 3-phenylpyrrolidine-carbonitrile scaffold and its analogs. These factors can influence reaction rates, selectivity (chemo-, regio-, and stereo-), and even the reaction mechanism itself.

Solvent Effects: Solvents can affect reaction rates and equilibria by solvating the reactants, transition states, and products to different extents. For instance, in the synthesis of substituted 3-pyrrolin-2-ones, a study of various solvents, including water, ethanol (B145695), methanol, dichloromethane, and acetonitrile, revealed that ethanol provided the best results in terms of reaction time and yield. researchgate.netresearchgate.net The polarity and protic or aprotic nature of the solvent can be critical. In some cases, solvent-free conditions, such as grinding reactants together, can be employed to achieve efficient synthesis, as demonstrated in the preparation of certain chalcone (B49325) derivatives. ekb.eg

Catalyst Effects: Catalysts play a crucial role in many reactions for the synthesis and modification of pyrrolidines by providing an alternative, lower-energy reaction pathway. In the context of pyrrolidine synthesis, a wide array of catalysts are utilized.

Metal Catalysts: Transition metal catalysts are widely used in C-H amination reactions to form pyrrolidines. nih.gov Copper complexes, in particular, have shown versatile reactivity. nih.gov The nature of the ligand coordinated to the metal center can significantly influence the catalytic activity. For example, in the copper-catalyzed intramolecular C-H amination of N-halide amides, the electronic properties of the tris(pyrazolyl)borate ligand affect the energy barrier of the N-X bond cleavage step. nih.gov Other metals like rhodium have also been effectively used for the synthesis of pyrrolidines from O-benzoylhydroxylamines. organic-chemistry.org

Organocatalysts: Chiral pyrrolidine-based organocatalysts are extensively used in asymmetric synthesis. rsc.org These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. The stereochemical outcome of the reaction is highly dependent on the structure of the organocatalyst.

Acid/Base Catalysis: Simple acids and bases can also catalyze reactions involving pyrrolidine derivatives. For example, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols has been developed. organic-chemistry.org In the hydrolysis of nitriles, both acids and bases are used to catalyze the transformation to carboxylic acids. openstax.org

The interplay between the solvent and catalyst is also important. The solvent can influence the solubility of the catalyst and reactants, as well as the stability of catalytic intermediates.

Molecular Modeling and Structure Activity Relationship Sar Studies for Pyrrolidine Derivatives

Computational Docking Studies for Elucidating Molecular Interactions

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to its target protein. In the context of pyrrolidine (B122466) derivatives, docking studies have been instrumental in understanding the key molecular interactions that govern their biological activity.

For instance, docking studies on pyrrolidine derivatives as influenza neuraminidase inhibitors revealed that interactions with amino acid residues such as Trp178, Arg371, and Tyr406 within the active site are crucial. nih.gov These interactions are primarily driven by hydrogen bonds and electrostatic forces. A significant correlation was observed between the predicted binding affinity from docking and the experimentally determined inhibitory activity (pIC50), validating the computational model. nih.gov

In another study focused on myeloid cell leukemia-1 (Mcl-1) inhibitors, molecular docking was employed to understand the binding modes of a series of pyrrolidine derivatives. tandfonline.comtandfonline.com These results, supported by molecular dynamics simulations and binding free energy calculations, helped to identify the critical residues in the protein's binding site responsible for ligand interaction. tandfonline.com This information is vital for the rational design of new, more potent inhibitors.

Similarly, docking studies have been used to investigate the interactions of pyrrolidine derivatives with other targets, including dipeptidyl peptidase 8 (DPP8) and the GPX4/MDM2-p53 pathway. tandfonline.comscispace.com In the case of DPP8 inhibitors, docking highlighted the importance of residues Glu 275, Glu 276, and Tyr 788 in the active site for inhibitor binding. tandfonline.com For the GPX4/MDM2-p53 system, docking helped in identifying a newly designed compound with a high binding affinity. scispace.com

The insights gained from these docking studies provide a structural basis for the observed biological activities and guide the design of new analogs with improved potency and selectivity.

Pharmacophore Development and Molecular Feature Mapping for Rational Design

Pharmacophore modeling is a crucial aspect of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For pyrrolidine derivatives, this approach has been successfully applied to design novel inhibitors for various targets. frontiersin.orgnih.gov

The pyrrolidine scaffold itself often serves as a central element of the pharmacophore, providing a rigid framework to which other functional groups can be attached. pharmablock.com The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while substituents on the ring can provide additional hydrogen bond donors, acceptors, or hydrophobic interactions. pharmablock.com

A study on dipeptidyl peptidase 8 (DPP8) inhibitors utilized pharmacophore modeling in conjunction with other computational techniques to develop new pyrrolidine and isoindoline (B1297411) derivatives. tandfonline.com This approach allowed for the identification of key chemical features required for DPP8 inhibition and guided the design of novel compounds with high affinity. tandfonline.com

Similarly, pharmacophore models have been developed for pyrrolidine-containing compounds targeting other proteins, such as cholinesterases and the chemokine receptor CXCR4. frontiersin.orgnih.gov In the case of CXCR4 antagonists, the pyrrolidine ring, along with other moieties like pyridine, piperazine, and pyrimidine, was part of the pharmacophore responsible for the compound's high binding affinity. frontiersin.orgnih.gov

By mapping the essential molecular features, pharmacophore models serve as a blueprint for the design of new molecules with desired biological activities, helping to focus synthetic efforts on compounds with a higher probability of success.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analog Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. youtube.com These models are invaluable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for activity. tandfonline.comyoutube.com

Several QSAR studies have been conducted on pyrrolidine derivatives to elucidate the key structural determinants of their biological activity. For example, a 3D-QSAR study on pyrrolidine derivatives as neuraminidase inhibitors showed that hydrogen bonds and electrostatic factors significantly contribute to their inhibitory activity. nih.gov The developed models exhibited good statistical reliability, with high correlation coefficients (R²) and predictive abilities (Q²). nih.gov

In another study, QSAR analysis was performed on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.gov The resulting model, which explained up to 91% of the variance in activity, indicated that the antiarrhythmic activity is mainly dependent on specific molecular descriptors. nih.gov

QSAR models have also been developed for pyrrolidine analogs as inhibitors of dipeptidyl peptidase IV (DPP-IV). nih.govtandfonline.com These models highlighted the importance of the shape flexibility index, ipso atom E-state index, and electrostatic parameters like the dipole moment in determining the inhibitory activity. nih.govtandfonline.com

Furthermore, combined 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrrolidine derivatives targeting Mcl-1. tandfonline.comtandfonline.com These studies generated contour maps that visually represent the favorable and unfavorable regions around the molecule for steric, electrostatic, and other interactions, providing clear guidance for the design of more potent analogs. tandfonline.comtandfonline.com

The predictive power of QSAR and QSPR models allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Chemoinformatics and Exploration of Chemical Space for Novel Pyrrolidine Analogs

Chemoinformatics provides the tools and techniques to navigate and analyze the vastness of chemical space, which encompasses all possible molecules. rsc.org The exploration of chemical space is crucial for the discovery of novel chemical scaffolds and the identification of new drug candidates. acs.orgnih.gov

For pyrrolidine derivatives, chemoinformatic approaches are used to assess the diversity of existing compound libraries and to design new analogs with improved properties. nih.gov The inherent three-dimensionality of the pyrrolidine ring makes it an excellent starting point for exploring new regions of chemical space. nih.gov

One strategy involves the use of fragment-based drug discovery, where small molecular fragments are identified and then grown or linked together to create larger, more potent molecules. acs.org A modular synthetic platform has been developed to elaborate fragments in three dimensions, utilizing pyrrolidine-containing building blocks to access a range of 3D vectors and chemical space. acs.org

The analysis of chemical space can also reveal structure-activity relationships (SAR). For instance, an analysis of CYP17A1 inhibitors, which can include pyrrolidine moieties, used chemoinformatics to explore the chemical space and identify representative scaffolds for drug discovery. mdpi.com

By systematically exploring the chemical space around the pyrrolidine core, researchers can identify novel analogs with diverse biological activities and favorable drug-like properties, ultimately leading to the development of new and improved therapeutics.

Synthetic Utility and Advanced Material Science Applications of 3 Phenylpyrrolidine 3 Carbonitrile As a Chemical Synthon

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the 3-position of the pyrrolidine (B122466) ring makes 3-phenylpyrrolidine-3-carbonitrile a valuable chiral building block in asymmetric synthesis. Chiral pyrrolidines are integral components in a wide array of pharmaceuticals and natural products. The ability to introduce a specific stereoisomer of this synthon allows for the controlled synthesis of enantiomerically pure target molecules, which is often crucial for their biological activity and therapeutic efficacy.

The synthesis of enantiomerically pure compounds frequently relies on the use of chiral building blocks derived from readily available sources. In this context, derivatives of this compound can be employed to construct more complex chiral molecules. For instance, the stereoselective synthesis of substituted 2-benzazepines has been achieved using a chiral building block derived from (R)-phenylglycinol, highlighting the utility of chiral synthons in creating complex ring systems with high stereocontrol. researchgate.net The development of methods for the asymmetric synthesis of such building blocks is an active area of research, with techniques like organocatalytic enantioselective Michael addition reactions being developed to produce highly enantiomerically enriched pyrrolidine derivatives. rsc.org

Precursor for the Elaboration of Complex Heterocyclic Architectures

The nitrile group in this compound serves as a versatile functional handle for the elaboration into more complex heterocyclic systems. Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. rsc.org The transformation of the nitrile moiety can lead to a variety of other functional groups, such as amines, carboxylic acids, and amides, which can then participate in further cyclization reactions.

One common transformation is the reduction of the nitrile to a primary amine. This amine can then be used in reactions to form fused or spirocyclic heterocyclic systems. For example, the intramolecular cyclization of an amine with another functional group within the molecule can lead to the formation of bicyclic structures.

Furthermore, the Ritter reaction, which involves the reaction of a carbocation with a nitrile, provides a powerful method for the synthesis of various aza-heterocycles. researchgate.net This reaction could potentially be applied to derivatives of this compound to construct novel and complex heterocyclic frameworks. The synthesis of pyrrole (B145914) derivatives, another important class of heterocycles, can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.org

Integration into Fragment-Based Libraries for Chemical Diversification

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. wikipedia.org This approach utilizes small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. wikipedia.org These initial hits are then optimized and grown into more potent, drug-like molecules.

This compound, with a molecular weight that can be tailored to fit within the "rule of three" guidelines for fragments (typically <300 Da), is an ideal candidate for inclusion in fragment libraries. wikipedia.orgfigshare.com Its three-dimensional structure provides a scaffold that can effectively sample chemical space, a desirable feature for fragment libraries. figshare.com The pyrrolidine ring offers a rigid core that can be functionalized at various positions to create a diverse collection of related fragments.

The nitrile group, in particular, offers a point for chemical diversification. It can be readily converted into other functional groups, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR). This ability to systematically modify the fragment is a cornerstone of the FBDD process, enabling the optimization of initial hits into potent lead compounds.

Potential Applications in Advanced Materials Science (e.g., NLO materials)

The unique electronic and structural properties of molecules containing both aromatic and heterocyclic components, such as this compound, suggest potential applications in advanced materials science, particularly in the field of nonlinear optics (NLO). jhuapl.edu NLO materials are crucial for a variety of photonic applications, including optical data processing and communications. mdpi.com

Organic materials with delocalized π-electron systems often exhibit large third-order NLO susceptibilities. researchgate.net The phenyl group in this compound contributes to the π-electron system of the molecule. By strategically modifying the structure, for example, by introducing electron-donating or electron-withdrawing groups, it may be possible to tune the NLO properties of derivatives of this compound. The synthesis of new organic materials with tailored NLO responses is an active area of research, with the goal of developing materials with high performance and stability for device applications. bohrium.comrochester.edu

Q & A

Q. What are the common synthetic routes for preparing 3-Phenylpyrrolidine-3-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step strategies, such as:

- Knoevenagel Condensation : A base-catalyzed reaction between aldehydes and active methylene compounds (e.g., malononitrile) to form intermediates.

- Cyclization : Subsequent thermal or microwave-assisted cyclization to form the pyrrolidine ring. Microwave methods reduce reaction times (e.g., from 4 hours to 15–30 minutes) and improve yields by 20–30% compared to traditional reflux .

- Catalyst Optimization : Heterogeneous catalysts (e.g., zeolites) enhance regioselectivity but may require costly purification .

Q. Key Variables :

| Parameter | Traditional Method | Microwave Method |

|---|---|---|

| Reaction Time | 4–6 hours | 15–30 minutes |

| Solvent Volume | High (toluene/methanol) | Reduced by 50% |

| Yield Improvement | Baseline | +20–30% |

Q. How can spectroscopic techniques confirm the structure of this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm).

- ¹³C NMR : Carbonitrile groups appear at δ 115–120 ppm; quaternary carbons in the pyrrolidine ring at δ 50–60 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight. Fragmentation patterns distinguish regioisomers (e.g., loss of CN group at m/z –26) .

Validation : Cross-reference with computational simulations (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Q. What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition : The pyrrolidine ring mimics proline, making it a scaffold for protease inhibitors (e.g., targeting viral or cancer-related enzymes).

- Neuroactive Agents : Structural analogs modulate dopamine or serotonin receptors due to conformational rigidity .

- Fluorescent Probes : Derivatives with electron-withdrawing groups (e.g., –CN) exhibit solvatochromism for polarity sensing .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Standardized Assays : Use isogenic cell lines and consistent assay conditions (e.g., pH, temperature) to minimize variability .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., phenyl ring halogens) to isolate electronic vs. steric effects.

- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or confounding variables .

Case Study : Conflicting IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations during assays. Normalize data to [ATP] = 1 mM for cross-study comparisons .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use Ru-based catalysts (e.g., Noyori-type) for hydrogenation steps, achieving >90% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemization catalysts to convert undesired enantiomers in situ .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives improves ee to >99% .

Q. Critical Parameters :

| Strategy | Typical ee (%) | Cost Efficiency |

|---|---|---|

| Chiral Catalysis | 85–95 | Moderate |

| Kinetic Resolution | 70–85 | Low |

| Crystallization | >99 | High |

Q. How can computational models predict the physicochemical properties and biological targets of this compound?

Methodological Answer:

- QSAR Modeling : Correlate logP, polar surface area, and H-bonding capacity with membrane permeability or solubility .

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., dopamine D3 receptor) .

- ADMET Prediction : Tools like SwissADME forecast metabolic stability (CYP450 interactions) and toxicity (AMES test) .

Validation : Compare in silico predictions with experimental data (e.g., microsomal stability assays) to refine model accuracy .

Q. What safety protocols are critical when handling this compound in laboratories?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.